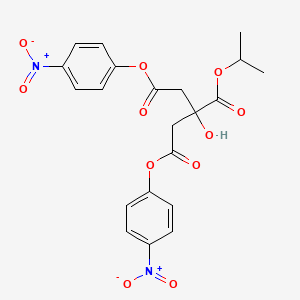
2-Isopropyl 1,3-Bis(4-nitrophenyl) 2-Hydroxypropane-1,2,3-tricarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Isopropyl 1,3-Bis(4-nitrophenyl) 2-Hydroxypropane-1,2,3-tricarboxylate is a complex organic compound characterized by its unique structure, which includes isopropyl, nitrophenyl, and hydroxypropane tricarboxylate groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl 1,3-Bis(4-nitrophenyl) 2-Hydroxypropane-1,2,3-tricarboxylate typically involves multi-step organic reactions. One common method includes the esterification of 2-hydroxypropane-1,2,3-tricarboxylic acid with isopropyl alcohol and 4-nitrophenol under acidic conditions. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid, and the mixture is heated to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction conditions, such as temperature and pressure, is crucial to achieve the desired product. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the compound in its pure form.
化学反应分析
Types of Reactions
2-Isopropyl 1,3-Bis(4-nitrophenyl) 2-Hydroxypropane-1,2,3-tricarboxylate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl groups can be oxidized to form nitro derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as acyl chlorides or alkyl halides in the presence of a base like pyridine.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of esters or ethers depending on the substituent used.
科学研究应用
2-Isopropyl 1,3-Bis(4-nitrophenyl) 2-Hydroxypropane-1,2,3-tricarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
作用机制
The mechanism by which 2-Isopropyl 1,3-Bis(4-nitrophenyl) 2-Hydroxypropane-1,2,3-tricarboxylate exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The compound’s nitrophenyl groups can participate in electron transfer reactions, while the hydroxypropane tricarboxylate moiety can form hydrogen bonds with biological macromolecules, influencing their activity and function.
相似化合物的比较
Similar Compounds
2-Hydroxypropane-1,2,3-tricarboxylic acid: A simpler analog without the nitrophenyl and isopropyl groups.
4-Nitrophenol: Contains the nitrophenyl group but lacks the tricarboxylate and isopropyl moieties.
Isopropyl alcohol: Contains the isopropyl group but lacks the nitrophenyl and tricarboxylate moieties.
Uniqueness
2-Isopropyl 1,3-Bis(4-nitrophenyl) 2-Hydroxypropane-1,2,3-tricarboxylate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications and distinguishes it from simpler analogs.
属性
分子式 |
C21H20N2O11 |
|---|---|
分子量 |
476.4 g/mol |
IUPAC 名称 |
1-O,3-O-bis(4-nitrophenyl) 2-O-propan-2-yl 2-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C21H20N2O11/c1-13(2)32-20(26)21(27,11-18(24)33-16-7-3-14(4-8-16)22(28)29)12-19(25)34-17-9-5-15(6-10-17)23(30)31/h3-10,13,27H,11-12H2,1-2H3 |
InChI 键 |
AURXATIOYGZCCB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC(=O)C(CC(=O)OC1=CC=C(C=C1)[N+](=O)[O-])(CC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3aR,7R,7aS)-7-Hydroxy-2,2-dimethyltetrahydrobenzo[d][1,3]dioxol-5(6H)-one](/img/structure/B13684822.png)
![2-Amino-5-[2-fluoro-3-(trifluoromethyl)phenyl]-1,3,4-thiadiazole](/img/structure/B13684825.png)
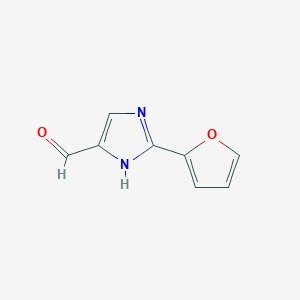
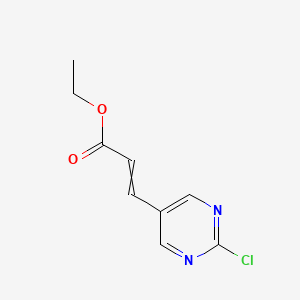
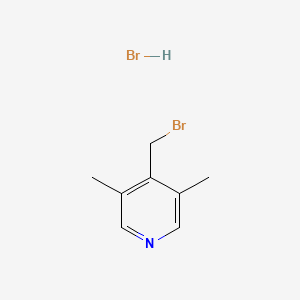
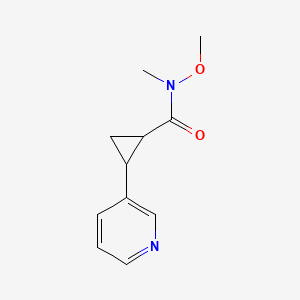
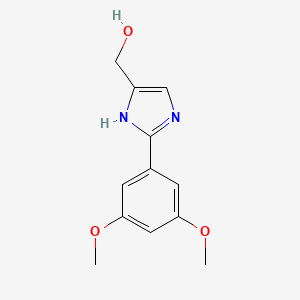

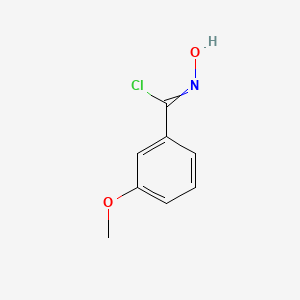
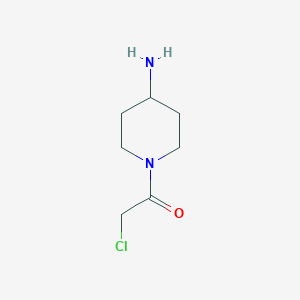
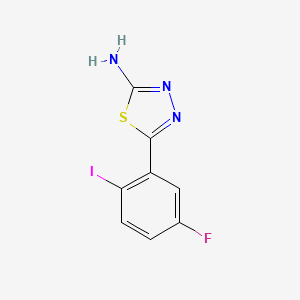
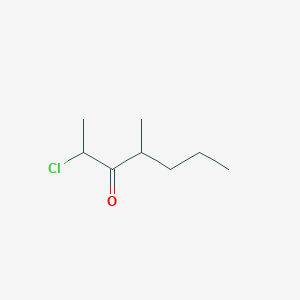
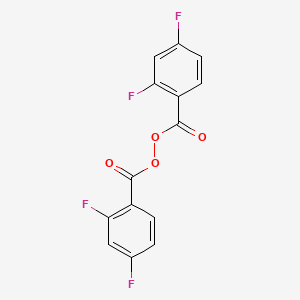
![(1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.0]heptane Bis(trifluoroacetate)](/img/structure/B13684911.png)
